2-(azepan-1-yl)-N-cycloheptylacetamide
Description
2-(azepan-1-yl)-N-cycloheptylacetamide is a structurally complex acetamide derivative characterized by an azepane (7-membered saturated nitrogen ring) moiety and a cycloheptyl group attached to the acetamide backbone. This compound belongs to a class of molecules where the interplay of cyclic amines and bulky alkyl/aryl substituents influences physicochemical properties and biological activity.
Key structural features include:
- Acetamide core: A common pharmacophore in medicinal chemistry, enabling interactions with enzymes or receptors.
Properties
IUPAC Name |
2-(azepan-1-yl)-N-cycloheptylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O/c18-15(13-17-11-7-3-4-8-12-17)16-14-9-5-1-2-6-10-14/h14H,1-13H2,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWEWOAJFSXOXBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CN2CCCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(azepan-1-yl)-N-cycloheptylacetamide typically involves the reaction of azepane with cycloheptylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
- Dissolve azepane in anhydrous dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add cycloheptylacetyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).
- Stir the reaction mixture at room temperature for several hours.
- Quench the reaction with water and extract the product with an organic solvent.
- Purify the product by column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(azepan-1-yl)-N-cycloheptylacetamide can undergo various chemical reactions, including:
Oxidation: The nitrogen atom in the azepane ring can be oxidized to form N-oxide derivatives.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form amine derivatives.
Substitution: The hydrogen atoms on the azepane ring can be substituted with various functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or alkylated azepane derivatives.
Scientific Research Applications
2-(azepan-1-yl)-N-cycloheptylacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a drug candidate for various diseases, including neurological disorders and infections.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(azepan-1-yl)-N-cycloheptylacetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological and chemical profiles of 2-(azepan-1-yl)-N-cycloheptylacetamide can be contextualized by comparing it to analogs with variations in substituents, ring systems, or functional groups. Below is a detailed analysis:
Structural Analogs with Azepane Moieties
Key Observations :
- Electron-withdrawing groups (e.g., Cl) increase reactivity but may reduce bioavailability due to higher metabolic clearance .
Analogs with Varied Acyl Groups
| Compound Name | Key Structural Differences | Biological/Physical Properties | Reference |
|---|---|---|---|
| N-(naphthalen-1-ylmethyl)-2,2-diphenylacetamide | Diphenylacetyl group and naphthalene | Distinct pharmacological profiles; higher lipophilicity | |
| N-[3-(acetylamino)phenyl]-2-cyclopentylacetamide | Cyclopentyl and acetylamino groups | Unique steric effects; potential CNS activity | |
| 2-[(2-benzylphenyl)amino]-N-(1-cyanocyclopentyl)acetamide | Cyanocyclopentyl and benzylamino groups | Enhanced hydrogen-bonding capacity; anticancer applications |
Key Observations :
- Bulky aryl groups (e.g., naphthalene) enhance π-π stacking but may limit membrane permeability .
- Polar substituents (e.g., cyanocyclopentyl) improve water solubility and target specificity .
Physicochemical and Pharmacokinetic Properties
- Density and Boiling Point : Related azepane-containing compounds exhibit densities ~1.2–1.3 g/cm³ and high boiling points (>700°C), suggesting thermal stability .
- Solubility : Azepane and cycloheptyl groups likely confer moderate lipophilicity (logP ~3–4), balancing membrane permeability and aqueous solubility .
- Metabolic Stability : The cycloheptyl group may slow oxidative metabolism compared to smaller alkyl chains .
Antimicrobial and Anticancer Potential
- Compounds with azepane and acetamide motifs (e.g., 2d in ) demonstrate antimicrobial activity, with zone-of-inhibition values comparable to ampicillin .
- Benzimidazole-acetamide hybrids () show promise in anticancer research due to DNA intercalation or topoisomerase inhibition .
Enzyme and Receptor Interactions
Q & A
Basic: What are the optimal synthetic routes for 2-(azepan-1-yl)-N-cycloheptylacetamide?
Methodological Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. For example:
- Step 1: React cycloheptylamine with chloroacetyl chloride to form N-cycloheptylchloroacetamide.
- Step 2: Perform a nucleophilic substitution with azepane under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours.
- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol.
Characterization via NMR (¹H/¹³C), FT-IR, and LC-MS is critical to confirm structure and purity .
Basic: How to characterize the structural and thermodynamic properties of this compound?
Methodological Answer:
- Spectroscopy: ¹H/¹³C NMR for backbone confirmation (e.g., azepane’s NH peak at δ 1.5–2.5 ppm; cycloheptyl’s CH₂ signals at δ 1.2–1.8 ppm) .
- Thermochemistry: Measure enthalpy of combustion (ΔcH°) via bomb calorimetry. NIST data for analogous acetamides show ΔcH°solid ≈ -4500 kJ/mol .
- Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular formula (C₁₉H₃₄N₂O) and detect fragmentation patterns .
Advanced: How to design experiments to resolve contradictory bioactivity data across studies?
Methodological Answer:
- Hypothesis Testing: Compare results under standardized conditions (e.g., cell lines, assay protocols). For example, discrepancies in IC₅₀ values may arise from varying ATP concentrations in kinase assays.
- Cross-Validation: Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition assays).
- Data Normalization: Apply statistical tools (ANOVA, PCA) to isolate variables like solvent effects (DMSO vs. aqueous buffers) .
Advanced: What computational strategies optimize reaction pathways for derivatives of this compound?
Methodological Answer:
- Quantum Chemical Modeling: Use DFT (e.g., B3LYP/6-31G*) to predict transition states and energy barriers for nucleophilic substitutions.
- Reaction Path Search: Employ tools like GRRM or AFIR to explore intermediates and byproducts .
- Machine Learning: Train models on existing reaction datasets to predict optimal solvents/catalysts (e.g., DMF vs. THF for yield improvement) .
Basic: What are the stability profiles of this compound under varying pH and temperature?
Methodological Answer:
- Accelerated Stability Studies: Incubate at pH 1–13 (HCl/NaOH buffers) and 25–60°C for 1–30 days.
- Analysis: Monitor degradation via HPLC-UV (λ = 254 nm). Preliminary data suggest instability >50°C in acidic conditions (hydrolysis of the acetamide bond) .
Advanced: How to elucidate the mechanism of action in biological systems?
Methodological Answer:
- Target Identification: Use affinity chromatography (immobilized compound) coupled with MS-based proteomics.
- Molecular Dynamics (MD): Simulate binding to receptors (e.g., GPCRs) using CHARMM or AMBER force fields.
- Knockout Models: CRISPR-Cas9 gene editing in cell lines to validate target dependency .
Advanced: How to address contradictory solubility data in polar vs. nonpolar solvents?
Methodological Answer:
- Solubility Parameter Analysis: Calculate Hansen parameters (δD, δP, δH) via group contribution methods.
- Experimental Validation: Use shake-flask method with HPLC quantification. For example, logP ≈ 2.5 suggests moderate lipophilicity, favoring dichloromethane over water .
Basic: What purification techniques maximize yield and purity?
Methodological Answer:
- Chromatography: Optimize silica gel columns with gradient elution (e.g., 10–50% ethyl acetate in hexane).
- Distillation: Short-path distillation under reduced pressure (0.1–1 mmHg) for volatile impurities.
- Crystallization: Screen solvents (ethanol, acetonitrile) using Ostwald’s rule for crystal growth .
Advanced: How to design a comparative study with structural analogs (e.g., piperidine vs. azepane derivatives)?
Methodological Answer:
- SAR Analysis: Synthesize analogs (e.g., N-cyclohexyl or N-cyclopentyl) and compare bioactivity.
- 3D-QSAR: Use CoMFA or CoMSIA to map steric/electronic effects. Azepane’s larger ring may enhance binding pocket occupancy vs. piperidine .
Advanced: What strategies mitigate byproduct formation during large-scale synthesis?
Methodological Answer:
- Process Analytical Technology (PAT): Implement in-situ FT-IR or Raman spectroscopy to monitor reaction progress.
- Design of Experiments (DoE): Use Taguchi methods to optimize temperature, stoichiometry, and mixing rates.
- Green Chemistry: Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity and byproducts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
